Ustiloxin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ustiloxin A is a cyclopeptide mycotoxin produced by the fungus Villosiclava virens, which is associated with rice false smut diseases. It has a complex chemical structure characterized by a 13-membered cyclic core, consisting of various amino acids and unique functional groups. The molecular formula of Ustiloxin A is , and its molecular weight is approximately 586.7 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure, revealing multiple degrees of unsaturation and confirming its cyclopeptide nature .

Ustiloxin A undergoes several chemical transformations, primarily involving cyclization reactions that contribute to its structural integrity. One notable reaction pathway includes the ammonia-Ugi reaction, which facilitates the formation of linear precursors that can subsequently cyclize to form Ustiloxin A . The synthesis of related compounds also highlights the reactivity of Ustiloxin A in various chemical environments, particularly in reactions involving nucleophiles and electrophiles.

Ustiloxin A exhibits significant biological activities, particularly as a phytotoxin and cytotoxin. Studies have shown that it inhibits radicle and germ elongation in rice seeds at concentrations as low as 200 µg/mL, demonstrating over 90% inhibition in radicle growth . Additionally, Ustiloxin A has been found to affect the growth and development of zebrafish larvae, causing notable developmental damage and behavioral alterations . Its cytotoxic effects have been evaluated against various human tumor cell lines, showing moderate activity with IC50 values ranging from 2.66 to 3.12 µM .

The synthesis of Ustiloxin A can be approached through total synthesis or extraction from natural sources. Total synthesis typically involves complex multi-step processes that may include:

- Ammonia-Ugi Reaction: This method allows for the formation of linear peptides that can be cyclized to yield Ustiloxin A.

- Extraction from Natural Sources: Isolation from Villosiclava virens involves solvent extraction followed by chromatographic techniques to purify the compound .

The synthetic routes are often challenging due to the compound's intricate structure and the need for specific stereochemistry.

Ustiloxin A has potential applications in various fields:

- Agriculture: Its phytotoxic properties make it a candidate for studying plant defense mechanisms and developing herbicides.

- Pharmaceuticals: Due to its cytotoxicity against tumor cells, Ustiloxin A may serve as a lead compound in cancer research, prompting further investigation into its mechanism of action and therapeutic potential.

Research on Ustiloxin A's interactions with biological systems has revealed its impact on cellular processes. For instance, studies involving zebrafish have demonstrated that exposure to Ustiloxin A disrupts normal developmental pathways, implicating it in neurotoxic effects . Furthermore, interaction studies with various cell lines have highlighted its ability to induce apoptosis and inhibit cell proliferation, suggesting potential pathways for therapeutic exploitation.

Ustiloxin A belongs to a class of compounds known as ustiloxins, which includes several related mycotoxins. Key similar compounds include:

- Ustiloxin B: Shares structural similarities but exhibits different biological activities and potencies.

- Ustiloxin C: Another congener with distinct cytotoxic profiles.

- Ustiloxin D: Notable for its synthetic accessibility compared to Ustiloxin A.

| Compound | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Ustiloxin A | Moderate cytotoxicity | Strong phytotoxic effects on rice | |

| Ustiloxin B | Higher potency against tumors | More effective in certain cell lines | |

| Ustiloxin C | Varies by concentration | Different structural modifications | |

| Ustiloxin D | Antimitotic properties | Easier synthetic routes |

Ustiloxin A's unique combination of structural features and biological activities distinguishes it from these related compounds, making it a subject of interest for further research in both agricultural and medicinal contexts.

Ustiloxin A was first identified as a secondary metabolite from rice false smut balls (FSBs) formed in rice spikelets infected by the fungal pathogen Ustilaginoidea virens. The compound belongs to a family of structurally related cyclopeptides designated as ustiloxins A through G, with ustiloxin A serving as the predominant and most extensively studied member of this group. The discovery of ustiloxins emerged from investigations into the toxic properties of rice false smut disease, which had been observed to cause not only agricultural losses but also health concerns in regions where infected rice was consumed.

The natural occurrence of ustiloxin A is intrinsically linked to the presence of Ustilaginoidea virens infection in rice cultivation systems. Analysis of mature rice FSBs collected from eight provinces of China revealed that ustiloxin A content was consistently 2- to 11-fold higher compared with ustiloxin B content across all samples examined. The average weight of individual rice FSBs varied from 73.1 mg to 144.1 mg, with no apparent correlation between ustiloxin content and geographic location, collection times, or FSB weight. This widespread distribution pattern indicates that ustiloxin A production is a consistent characteristic of U. virens pathogenesis rather than a regionally specific phenomenon.

Environmental monitoring studies have demonstrated that ustiloxin A can be detected in surface waters of paddy fields, with measured concentrations ranging from 0.26 to 2.82 μg/L in affected agricultural areas. This environmental persistence represents a significant concern for ecosystem health and highlights the compound's stability under natural conditions. The detection of ustiloxin A in aquatic environments suggests potential for broader ecological impact beyond the immediate agricultural setting where the fungus operates.

Taxonomic Origin in Ustilaginoidea virens

Ustilaginoidea virens, the exclusive natural producer of ustiloxin A, represents a unique pathogenic fungus classified within the family Clavicipitaceae of the order Hypocreales. The organism's taxonomy places it among the ascomycetes, specifically within the class Sordariomycetes, subclass Hypocreomycetidae. This taxonomic position distinguishes U. virens from true smut fungi, explaining why the disease it causes is termed "false smut" rather than true smut.

The fungus exhibits a complex life cycle involving both sexual (ascospores) and asexual (chlamydospores) reproductive stages. The teleomorph stage is known as Villosiclava virens, while the anamorph stage retains the designation Ustilaginoidea virens. This dual nomenclature reflects the organism's pleomorphic nature and the historical challenges in understanding its complete life cycle. The chlamydospores serve as the primary survival structures, capable of persisting in soil for up to four months, while sclerotia formation allows for extended survival periods approaching one year.

Comparative genomic analysis has revealed that U. virens possesses a specialized biosynthetic gene cluster responsible for ustiloxin production. This cluster contains genes encoding precursor proteins with multiple copies of the core peptide sequences that give rise to ustiloxins A and B through post-translational modifications. The identification of this ribosomal peptide synthesis (RiPS) pathway represents a significant advancement in understanding how U. virens produces these bioactive compounds and distinguishes it from other mycotoxin-producing fungi that typically employ non-ribosomal peptide synthetases.

Ecological Role in Rice False Smut Pathogenesis

Ustiloxin A functions as a critical virulence factor in the pathogenesis of rice false smut disease, contributing to both the establishment of infection and the manipulation of host plant physiology. The compound's production begins remarkably early in the infection process, with detectable levels appearing as soon as 5 days post-inoculation (dpi), well before the formation of visible false smut balls. This early production timing suggests that ustiloxin A plays an active role in the initial colonization and establishment phases of infection rather than serving merely as a metabolic byproduct.

The temporal dynamics of ustiloxin A accumulation during infection reveal a sophisticated pattern of toxin regulation. Content analysis demonstrates that ustiloxin A levels increase rapidly from 6.0 ng per spikelet at 5 dpi to 14,157.1 ng at 25 dpi, with concentrations reaching peak levels of 1321.2 μg/g dry weight at 25 dpi. Interestingly, both absolute and relative concentrations of ustiloxin A significantly decrease from 25 to 30 dpi, suggesting possible metabolic conversion, degradation, or redistribution of the compound as infection progresses toward sporulation.

The phytotoxic effects of ustiloxin A on rice plants extend beyond simple growth inhibition to encompass complex alterations in fundamental metabolic processes. Exposure to ustiloxin A results in dose-dependent inhibition of rice seed germination through disruption of sugar transport from endosperm to embryo, leading to altered carbon metabolism and amino acid utilization. The compound specifically down-regulates expression of SWEET genes responsible for sugar transport while simultaneously repressing glycolysis and pentose phosphate pathway processes in the embryo. These effects create a cascade of metabolic disruptions that compromise the plant's ability to mobilize stored energy reserves for growth and development.

Transcriptomic analysis of rice spikelets subjected to acute ustiloxin A exposure revealed significant alterations in gene expression patterns, with 146 transcripts showing significant changes after just 3 hours of exposure to 100 ng ustiloxin A. This rapid response indicates that ustiloxin A acts as a potent biological signal that triggers immediate cellular responses in plant tissues. The compound's ability to induce such extensive transcriptional changes suggests multiple molecular targets and reinforces its role as a multifaceted virulence factor rather than a simple toxin.

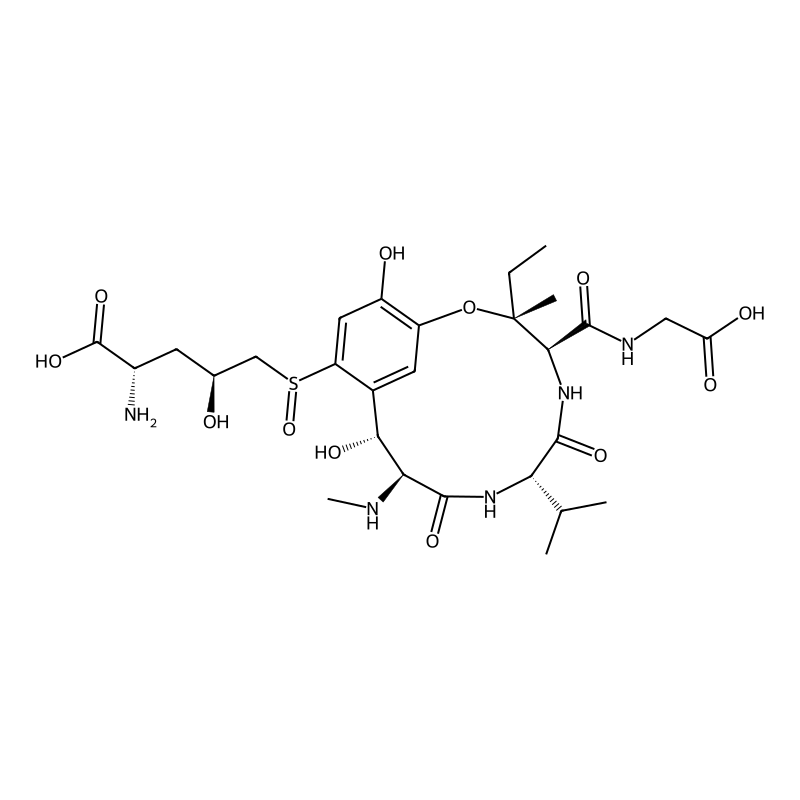

Ustiloxin A represents a distinctive class of antimitotic heterodetic cyclopeptides characterized by a 13-membered cyclic core structure that exhibits remarkable structural complexity and biological activity [7]. The molecular architecture of this compound centers around a macrocyclic framework that incorporates a synthetically challenging chiral tertiary alkyl-aryl ether linkage, distinguishing it from conventional cyclic peptides [9]. The core structure consists of a tetrapeptide sequence comprising tyrosine-valine-isoleucine-glycine (Tyr-Val-Ile-Gly), which forms the fundamental building block from which the compound is derived [4].

The 13-membered heterodetic peptide macrocycle contains a rare chiral tertiary alkyl-aryl ether linkage that connects two nonproteinogenic amino acid residues, specifically β-hydroxyisoleucine and N-methyl-β-hydroxytyrosine derivative [9]. This ether bridge is formed between the aromatic ring of the modified tyrosine residue and the tertiary carbon center of the isoleucine derivative, creating a conformationally constrained bicyclic system [9]. The molecular formula of Ustiloxin A is C28H43N5O12S with a molecular weight of 673.7 grams per mole, indicating a complex structure with multiple functional groups and heteroatoms [1] [2].

The structural framework incorporates several distinctive features that contribute to its biological activity and chemical stability [4]. The presence of a sulfoxide moiety connects the cyclic peptide core to a hydroxypentanoic acid side chain, adding to the molecular complexity [4]. The cyclic nature of the peptide backbone provides conformational rigidity while maintaining sufficient flexibility for specific protein-protein interactions [5]. The 13-membered ring size represents an optimal balance between structural constraint and conformational accessibility, allowing the molecule to adopt specific three-dimensional arrangements necessary for its antimitotic activity [5] [7].

Table 1: Structural Components of Ustiloxin A

| Component | Description | Function |

|---|---|---|

| 13-membered macrocycle | Cyclic tetrapeptide backbone | Provides conformational constraint |

| Chiral tertiary alkyl-aryl ether | Links β-hydroxyisoleucine and N-methyl-β-hydroxytyrosine | Creates bicyclic framework |

| Sulfoxide moiety | Connects to hydroxypentanoic acid side chain | Enhances molecular complexity |

| Hydroxyl groups | Multiple hydroxyl functionalities | Contributes to water solubility |

IUPAC Nomenclature and Stereochemical Configuration

The complete IUPAC nomenclature for Ustiloxin A is (2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid [1] [4]. This systematic nomenclature reflects the complex stereochemical arrangement and multiple chiral centers present within the molecule.

The stereochemical configuration of Ustiloxin A involves multiple chiral centers with defined absolute configurations that are critical for its biological activity [9]. The compound contains eight stereogenic centers with specific R or S configurations that must be precisely maintained for optimal activity [9]. The S configuration of the C-9 methylamino group has been demonstrated to be essential for inhibition of tubulin polymerization, while alterations to this stereochemistry result in significant loss of biological activity [7] [9].

The absolute configuration assignments have been confirmed through extensive synthetic studies and nuclear Overhauser effect (NOE) analysis [9]. The stereochemistry at the chiral tertiary alkyl-aryl ether linkage involves complex spatial arrangements that influence the overall molecular conformation [9]. The β-hydroxytyrosine moiety exhibits specific stereochemical requirements, with the hydroxyl group configuration being crucial for maintaining the proper three-dimensional structure [9].

Table 2: Key Stereochemical Centers in Ustiloxin A

| Position | Configuration | Importance |

|---|---|---|

| C-2 | S | Amino acid backbone |

| C-4 | S | Hydroxypentanoic acid chain |

| C-3 | R | Ether linkage formation |

| C-7 | S | Valine residue |

| C-9 | S | Critical for biological activity |

| C-10 | S | Methylamino group positioning |

| C-11 | R | Hydroxyl group orientation |

The molecular complexity extends to the presence of atropisomerism, where the molecule can exist in different spatial arrangements due to restricted rotation around specific bonds [9]. Nuclear Overhauser effect studies have confirmed that Ustiloxin A exists predominantly as a single atropisomer under physiological conditions, with diagnostic NOE crosspeaks providing evidence for a specific three-dimensional conformation [9].

Spectroscopic Characterization (NMR, MS, XRD)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Ustiloxin A through both one-dimensional and two-dimensional techniques [11] [12]. The 1H NMR spectrum in deuterium oxide at 400 MHz reveals characteristic signals that confirm the molecular structure and stereochemistry [11]. Key proton resonances include aromatic protons at 7.60 ppm (1H, s, H-13) and 7.08 ppm (1H, s, H-16), corresponding to the substituted benzene ring of the tyrosine moiety [11]. The methyl groups of the valine residue appear as doublets at 0.78 ppm (3H, d, J = 7.0 Hz, H-25) and similar chemical shifts for the isopropyl substituent [11].

The 13C NMR spectrum recorded at 125 MHz in deuterium oxide displays 28 distinct carbon signals consistent with the molecular formula [11] [12]. Carbonyl carbons appear in the expected downfield region, with signals at 176.0 ppm (C-20), 174.1 ppm (6′-C), 170.7 ppm (C-5), 170.0 ppm (C-17), and 166.0 ppm (C-8) corresponding to various amide and carboxylic acid functionalities [11]. The aromatic carbon signals include quaternary carbons at 151.9 ppm (C-14), 145.7 ppm (C-15), 136.1 ppm (C-12), and 127.7 ppm (C-11), along with aromatic methine carbons at 123.9 ppm (C-16) and 113.7 ppm (C-13) [11].

Mass spectrometry analysis employs high-resolution electrospray ionization techniques to confirm the molecular formula and provide fragmentation patterns [11] [16]. The high-resolution ESI-MS shows a prominent quasi-molecular ion peak at m/z 674.26859 [M + H]+ (calculated 674.27017), confirming the molecular formula C28H43N5O12S [11]. The isotope pattern and accurate mass measurements provide additional confirmation of the elemental composition and structural integrity [11].

Table 3: Key NMR Spectroscopic Data for Ustiloxin A

| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-13/C-13 | 7.60 | 113.7 | Singlet |

| H-16/C-16 | 7.08 | 123.9 | Singlet |

| H-10/C-10 | 4.93 | 73.7 | Doublet (J = 10.0 Hz) |

| H-9/C-9 | 4.28 | 66.4 | Doublet (J = 10.0 Hz) |

| H-6/C-6 | 4.14 | 59.8 | Doublet (J = 10.2 Hz) |

| H-3/C-3 | 4.84 | 59.3 | Singlet |

| NCH3 | 2.77 | 32.0 | Singlet |

Two-dimensional NMR techniques including COSY, HMBC, and NOESY experiments provide crucial connectivity information and confirm the proposed structure [12]. The HMBC spectrum shows long-range correlations that establish the connectivity between the cyclic peptide core and the side chain components [12]. NOESY experiments reveal through-space interactions that confirm the three-dimensional conformation and stereochemical assignments [12].

X-ray crystallographic analysis has been successfully performed on related ustiloxin derivatives, providing definitive three-dimensional structural information [29]. The crystal structure of ustiloxin complexes with tubulin reveals precise binding interactions and confirms the molecular geometry predicted from solution-state NMR studies [29]. Crystallographic data shows that the 13-membered ring adopts a specific conformation that positions key functional groups for optimal protein binding [29].

Conformational Analysis and Atropisomerism

Conformational analysis of Ustiloxin A reveals a complex three-dimensional structure that exists predominantly as a single atropisomer due to restricted rotation around the aryl-ether bond [9] [18]. Nuclear Overhauser effect spectroscopy studies demonstrate diagnostic NOE crosspeaks between specific protons that define the preferred conformation [9]. The observed NOE correlations between protons on C-16 and C-10, C-12 and C-9, and C-16 and C-21 provide evidence for a specific spatial arrangement of the molecule [9].

The atropisomerism in Ustiloxin A arises from the restricted rotation around the bond connecting the aromatic ring to the macrocyclic framework [9] [18]. Unlike many other macrocyclic natural products that can exist as mixtures of atropisomers, Ustiloxin A has been shown to exist as a single conformational isomer under physiological conditions [9]. This conformational homogeneity is attributed to the significant energy barrier for rotation around the constrained ether linkage within the bicyclic framework [9].

Computational studies and molecular modeling have provided additional insights into the conformational preferences of Ustiloxin A [9]. The 13-membered ring system adopts a specific conformation that minimizes steric interactions while optimizing intramolecular hydrogen bonding patterns [21]. The presence of the ether bridge creates a rigid bicyclic system that severely restricts conformational flexibility compared to linear peptides of similar composition [21].

Table 4: Conformational Characteristics of Ustiloxin A

| Structural Feature | Conformational Impact | Evidence |

|---|---|---|

| 13-membered macrocycle | Moderate flexibility | NMR dynamics |

| Ether bridge | Restricted rotation | NOE patterns |

| Atropisomerism | Single isomer | 2D NOESY |

| β-sheet character | Extended backbone | X-ray structure |

The conformational analysis reveals that the peptide backbone adopts a partially extended conformation with some β-sheet character, particularly in regions adjacent to the ether linkage [9]. This extended conformation positions the side chains in specific orientations that are crucial for biological activity [19]. The methylamino group at the C-9 position adopts a defined orientation that facilitates binding to the target protein tubulin [19].

Dynamic studies using variable-temperature NMR spectroscopy indicate that the molecule maintains its preferred conformation across a range of physiologically relevant temperatures [9]. The energy barrier for conformational interconversion is sufficiently high to prevent rapid exchange between different conformational states on the NMR timescale [9]. This conformational stability is attributed to the combination of the macrocyclic constraint and the bridging ether linkage that creates a rigid molecular framework [9].

Ustiloxin A represents a paradigmatic example of ribosomally synthesized and post-translationally modified peptides in filamentous fungi [1]. The biosynthetic pathway begins with the transcription and translation of the precursor gene ustA, which encodes a unique protein containing multiple core peptide sequences embedded within leader and follower regions [2] [3]. In Ustilaginoidea virens, the UstA precursor protein contains five Tyr-Val-Ile-Gly (YVIG) motifs for ustiloxin A and three Tyr-Ala-Ile-Gly (YAIG) motifs for ustiloxin B, while Aspergillus flavus produces only ustiloxin B with 16 YAIG repeat sequences [4].

The ribosomal synthesis mechanism follows the canonical pathway of protein translation, utilizing the standard genetic code and ribosomal machinery [5]. The precursor peptide UstA possesses characteristic features of ribosomal peptides, including a signal peptide sequence at the amino terminus that directs the protein to the endoplasmic reticulum and subsequently to the Golgi apparatus [6]. The presence of basic amino acid doublets resembling Kex2 protease recognition sites throughout the precursor sequence facilitates processing by subtilisin-like endoproteases [6].

Proteolytic processing represents a critical step in ustiloxin A maturation. The KexB endoprotease, a functional homolog of the yeast Kex2 protease, cleaves the UstA precursor at specific recognition sequences to release individual core peptides [6]. Gene deletion studies in Aspergillus oryzae demonstrated that KexB is essential for ustiloxin B production, as ustR^EX^/ΔkexB strains showed dramatically reduced ustiloxin levels compared to controls [6].

| Processing Stage | Enzyme | Substrate | Product | Location |

|---|---|---|---|---|

| Precursor synthesis | Ribosome | ustA mRNA | UstA precursor | Cytoplasm |

| Signal peptide processing | Signal peptidase | UstA precursor | Processed UstA | Endoplasmic reticulum |

| Core peptide release | KexB | Processed UstA | Linear tetrapeptides | Golgi apparatus |

| Macrocyclization | UstQ/UstYa/UstYb | Linear peptides | Cyclic peptides | Unknown compartment |

ust Gene Cluster Organization and Function

The ustiloxin biosynthetic gene cluster exhibits remarkable conservation across different fungal species while displaying species-specific variations in organization and gene content [4]. In U. virens, the cluster comprises 13 genes, whereas A. flavus and A. oryzae contain 15 genes, including two additional peptidase genes (ustH and ustP) that are absent in the U. virens cluster [4]. The core biosynthetic machinery remains consistent across species, encompassing genes for precursor synthesis, cyclization, post-translational modifications, transcriptional regulation, and transport functions.

The spatial organization of genes within the cluster varies significantly between species. In U. virens, homologous gene pairs ustF1-ustF2 and ustYa-ustYb are located adjacent to each other, suggesting recent duplication events [4]. Conversely, in A. flavus, these gene pairs are dispersed throughout the cluster, potentially indicating evolutionary divergence and subsequent chromosomal rearrangements [4].

Key Functional Gene Categories:

Structural and Processing Genes: The ustA gene encoding the precursor peptide represents the foundational element of the cluster. Additional processing genes include ustH and ustP (peptidases) in Aspergillus species, which compensate for basic metabolic functions in species lacking these dedicated enzymes [4].

Cyclization and Modification Enzymes: The cluster contains several genes encoding enzymes responsible for post-translational modifications. ustQ encodes a tyrosinase involved in phenolic oxidation, while ustYa and ustYb encode DUF3328 domain-containing proteins essential for macrocyclization [1] [7]. The ustF1 and ustF2 genes encode FAD-dependent monooxygenases involved in unique oxidative transformations [1].

Regulatory Elements: The ustR gene encodes a fungal-type Zn(II)₂Cys₆ transcription factor that serves as the master regulator of cluster expression [6]. In A. oryzae, deletion of the upstream regulatory region of ustR results in silencing of the entire cluster, preventing ustiloxin production under normal growth conditions [6].

Transport and Resistance: The cluster includes genes encoding transporters necessary for precursor trafficking and product export. Recent studies have demonstrated that transporters are indispensable for proper biosynthetic function, as their deletion abolishes product formation even when other biosynthetic genes are expressed [8].

| Gene | Product | Domain/Family | Essential for Production | Conservation |

|---|---|---|---|---|

| ustA | Precursor peptide | Ribosomal peptide | Yes | Universal |

| ustQ | Tyrosinase | Copper oxidase | Yes | Universal |

| ustYa | Cyclization enzyme | DUF3328 | Yes | Universal |

| ustYb | Cyclization enzyme | DUF3328 | Yes | Universal |

| ustR | Transcription factor | Zn(II)₂Cys₆ | Yes | Universal |

| ustF1 | Monooxygenase | FAD-dependent | Yes | Universal |

| ustF2 | Monooxygenase | FAD-dependent | Yes | Universal |

| ustH | Peptidase | Glutathione hydrolase | Variable | Aspergillus only |

| ustP | Peptidase | S41 family | Variable | Aspergillus only |

Post-Translational Modification Enzymology

The post-translational modification of ustiloxin A involves a sophisticated series of enzymatic transformations that convert linear tetrapeptides into the final bioactive cyclic products [1] [7]. These modifications represent some of the most chemically complex and unprecedented reactions observed in fungal ribosomal peptide biosynthesis.

Oxidative Macrocyclization: The formation of the characteristic macrocyclic structure requires the coordinated action of three oxidative enzymes: UstQ, UstYa, and UstYb [1]. UstQ, a tyrosinase homolog, catalyzes the initial hydroxylation of the phenolic moiety of tyrosine residues [1]. The DUF3328 domain-containing proteins UstYa and UstYb are both essential for macrocycle formation, with neither enzyme being functionally redundant [1]. Heterologous expression studies in Aspergillus oryzae demonstrated that all three enzymes must be co-expressed to achieve cyclization, with the absence of any single enzyme preventing cyclic product formation [1].

The DUF3328 proteins represent a novel class of oxidative enzymes with unprecedented functionality in natural product biosynthesis [9] [10]. Recent biochemical characterization of related enzymes, such as AprY from asperipin-2a biosynthesis, revealed that these proteins catalyze copper-dependent and oxygen-dependent C-O cross-linking reactions [11] [12]. The enzymes contain conserved HXXHC motifs that are suspected to constitute part of the active site [13] [14].

Side Chain Modifications: Following macrocyclization, the cyclic peptide undergoes additional modifications catalyzed by specialized enzymes. UstF1 and UstF2 are FAD-dependent monooxygenases that catalyze unique oxidative transformations [1] [7]. UstF1 performs N-hydroxylation of sulfur-containing intermediates, while UstF2 catalyzes a novel decarboxylative dehydration reaction to form oxime intermediates [1]. These transformations represent previously unknown biochemical reactions in natural product biosynthesis.

Terminal Modifications: The final step in ustiloxin A biosynthesis involves UstD, a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes an unprecedented decarboxylative C-C bond formation [1]. Biochemical studies revealed that UstD catalyzes the decarboxylation of aspartic acid to generate an enamine intermediate, which subsequently condenses with an aldehyde form of the substrate to complete the biosynthetic pathway [1]. This represents the first reported example of such a dual-function mechanism in ribosomal peptide biosynthesis.

N-Methylation: The UstM methyltransferase catalyzes the S-adenosylmethionine-dependent N-methylation of the tyrosine-derived residue [15]. Comparative studies across different dikaritin biosynthetic pathways revealed that methyltransferases involved in these pathways have evolved differently and exhibit broad substrate specificities [15].

| Modification | Enzyme | Mechanism | Novelty | Cofactors |

|---|---|---|---|---|

| Macrocyclization | UstQ/UstYa/UstYb | Oxidative cyclization | DUF3328-mediated | Copper, Iron |

| N-hydroxylation | UstF1 | Monooxygenase reaction | Unique in fungal RiPPs | FAD, NADPH |

| Decarboxylative dehydration | UstF2 | Decarboxylative mechanism | Novel pathway | FAD, NADPH |

| C-C bond formation | UstD | Enamine condensation | Unprecedented in RiPPs | PLP |

| N-methylation | UstM | SAM-dependent transfer | Common in RiPPs | SAM |

Comparative Biosynthesis in Ascomycetes

The biosynthesis of ustiloxin A and related dikaritins demonstrates both conservation and divergence across different Ascomycetes species [15] [16]. Comparative genomic analyses have revealed that dikaritin-like gene clusters are widespread throughout the Ascomycetes, occurring in Sordariomycetes, Eurotiomycetes, and Dothideomycetes [15] [13].

Evolutionary Conservation: The core biosynthetic machinery shows remarkable conservation across species, particularly the DUF3328 domain-containing proteins and the overall organization of essential genes [13] [14]. Phylogenetic analyses of DUF3328 proteins reveal distinct clades corresponding to different functional roles, with UstYa and UstYb homologs forming separate evolutionary groups [9] [10]. This functional divergence suggests ancient duplication events followed by specialized evolution for distinct catalytic functions.

Species-Specific Adaptations: Despite conservation of core functions, significant species-specific adaptations have been observed. The precursor peptide sequences vary considerably between organisms, with U. virens producing both ustiloxin A and ustiloxin B from a single precursor, while Aspergillus species produce only ustiloxin B [17] [18]. Functional studies demonstrated that the ustiloxin biosynthetic machinery exhibits substrate specificity, as A. flavus enzymes cannot efficiently process YVIG motifs despite containing all necessary biosynthetic genes [17].

Regulatory Diversity: Transcriptional regulation of dikaritin clusters shows significant variation across species [6] [19]. The TOR signaling pathway has been identified as a key regulator of ustiloxin biosynthesis in U. virens, with rapamycin treatment leading to dramatic upregulation of cluster genes [19]. In contrast, A. oryzae requires artificial activation of the ustR transcription factor to induce cluster expression, suggesting different regulatory mechanisms have evolved in different lineages [6].

Metabolic Network Integration: Comparative transcriptomic analyses revealed that ustiloxin biosynthesis is integrated with broader metabolic networks [19]. In U. virens, amino acid and acetyl-CoA metabolism are coordinately regulated with ustiloxin production, suggesting metabolic coupling between primary and secondary metabolism [19]. This integration may explain the condition-specific production of ustiloxins observed in natural infections versus laboratory culture conditions.

Phylogenetic Distribution: Recent surveys have expanded the known distribution of dikaritin-like clusters beyond traditional plant pathogens [16] [13]. Lichenized fungi in the Lecanoromycetes contain numerous dikaritin homologs, suggesting these pathways may play broader ecological roles than previously recognized [13]. The presence of dikaritin clusters in diverse ecological niches indicates convergent evolution or horizontal transfer of these biosynthetic capabilities.

| Species | Class | Lifestyle | Cluster Features | Regulatory Mechanism | Products |

|---|---|---|---|---|---|

| U. virens | Sordariomycetes | Plant pathogen | 13 genes, dual products | TOR pathway regulation | Ustiloxin A + B |

| A. flavus | Eurotiomycetes | Saprophyte/pathogen | 15 genes, complete | Unknown | Ustiloxin B |

| A. oryzae | Eurotiomycetes | Domesticated | 15 genes, silenced | ustR regulation required | None (cryptic) |

| C. victoriae | Dothideomycetes | Plant pathogen | Variable organization | Host-specific induction | Victorin |

| B. bassiana | Sordariomycetes | Entomopathogen | Modified cluster | Unknown | Phomopsin Z |